molecular formula C22H14ClN3O5 B3514609 4-chloro-2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

4-chloro-2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

Cat. No.: B3514609
M. Wt: 435.8 g/mol
InChI Key: PZNCKNKFEIQCTQ-UHFFFAOYSA-N
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Description

4-chloro-2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid is a useful research compound. Its molecular formula is C22H14ClN3O5 and its molecular weight is 435.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.0621982 g/mol and the complexity rating of the compound is 747. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 4-chloro-2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid is involved in complex chemical syntheses, such as the formation of benzothieno[2,3-c]pyridines and dihydro-[1]benzothieno[2',3':3,4]pyrido[2,1-a]isoindol-5(7 H)-ones through domino reactions (Tolkunov et al., 2012).
  • This chemical is also a key component in the synthesis of new compounds with unique photoelectron spectroscopy, SEM, and TEM properties, displaying luminescent characteristics in various solutions and states (Srivastava et al., 2017).

Supramolecular Chemistry and Crystallography

  • The compound is used in the creation of complexes with triphenyltin(IV) hydroxide, resulting in 1D supramolecular chains, which are characterized by their unique molecular structures and hydrogen bonding patterns (Liu et al., 2011).

Biological Applications

  • Some derivatives of this compound are identified as inhibitors of the enzyme heparanase, showing potential for therapeutic applications due to their anti-angiogenic effects (Courtney et al., 2004).
  • In the field of bioorganic chemistry, derivatives of this compound are explored for their potential biological effects and applications. This includes the study of solvation effects in imide derivatives, indicating the importance of this compound in the understanding of gel formation and reaction pathways in mixed solvents (Singh & Baruah, 2008).

Material Science and Nanotechnology

  • In material science, this chemical is instrumental in the development of new compounds with aggregation-enhanced emission and multi-stimuli-responsive properties. These properties are critical for advancing the understanding of luminescent materials and their applications in various technological fields (Srivastava et al., 2017).

Advanced Synthesis Techniques

  • Advanced synthesis techniques utilizing this compound have led to the development of novel organotin(IV) carboxylates, demonstrating the compound's versatility in creating complex molecular architectures and its potential in the field of organometallic chemistry (Xiao et al., 2013).

Photophysical Properties

  • Studies focusing on the photophysical properties of derivatives of this compound reveal its significant role in the development of fluorescent sensors and dyes, highlighting its potential in biological imaging and photophysical research (Nolan et al., 2006).

Properties

IUPAC Name

4-chloro-2-[[1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O5/c23-14-4-6-16(22(30)31)18(9-14)25-19(27)13-3-5-15-17(8-13)21(29)26(20(15)28)11-12-2-1-7-24-10-12/h1-10H,11H2,(H,25,27)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNCKNKFEIQCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-chloro-2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-chloro-2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
Reactant of Route 4
4-chloro-2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-chloro-2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-chloro-2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.